molecular formula C18H16N4S B6078559 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole

3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B6078559
M. Wt: 320.4 g/mol
InChI Key: MTAGMQOWQFDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole, also known as TBI, is a novel compound that has gained significant attention in the field of medicinal chemistry. TBI belongs to the triazinone family of compounds, which are known for their diverse biological activities. TBI has been found to possess potent anticancer properties, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has also been found to induce oxidative stress in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has also been shown to exhibit good pharmacokinetic properties, with high bioavailability and good tissue penetration. In addition, 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been found to be stable in biological fluids, indicating its potential for use in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole in laboratory experiments is its potent anticancer activity. 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been found to exhibit activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, one of the limitations of using 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole. One area of research is the development of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole derivatives with improved solubility and potency. Another area of research is the investigation of the synergistic effects of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole with other anticancer agents. Additionally, the use of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other therapies, such as radiation therapy and immunotherapy, is an area of active research. Finally, the development of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole as a targeted therapy, through the use of nanoparticles or other delivery systems, is an exciting area of research.

Synthesis Methods

3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole can be synthesized through a multistep process that involves the condensation of 5,8-dimethyl-2-nitro-5H-[1,2,4]triazino[5,6-b]indole with benzyl mercaptan, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with various electrophiles to obtain the final product. The synthesis of 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been optimized to yield high purity and high yields, making it suitable for large-scale production.

Scientific Research Applications

3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole has been found to inhibit the growth of cancer cells in animal models, demonstrating its potential as a therapeutic agent.

properties

IUPAC Name

3-benzylsulfanyl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-8-9-15-14(10-12)16-17(22(15)2)19-18(21-20-16)23-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGMQOWQFDQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylsulfanyl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole

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